molecular formula C11H15NO3 B2641816 Methyl 2-amino-3-(3-methoxyphenyl)propanoate CAS No. 56723-81-0

Methyl 2-amino-3-(3-methoxyphenyl)propanoate

Cat. No. B2641816
CAS RN: 56723-81-0
M. Wt: 209.245
InChI Key: ITTNEYHOTRRQRM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“Methyl 2-amino-3-(3-methoxyphenyl)propanoate” is a chemical compound with the CAS Number: 56723-81-0 . It has a molecular weight of 209.24 . It is in the form of oil .


Molecular Structure Analysis

The IUPAC name of this compound is “methyl 2-amino-3-(3-methoxyphenyl)propanoate” and its Inchi Code is "1S/C11H15NO3/c1-14-9-5-3-4-8(6-9)7-10(12)11(13)15-2/h3-6,10H,7,12H2,1-2H3" . This code provides a specific textual representation of the molecule’s structure.


Physical And Chemical Properties Analysis

“Methyl 2-amino-3-(3-methoxyphenyl)propanoate” is an oil-like substance . It has a molecular weight of 209.24 .

Scientific Research Applications

Intermediate for Biotin Synthesis

“Methyl 2-amino-3-(3-methoxyphenyl)propanoate” can be used as a key intermediate in the synthesis of Biotin . Biotin is a water-soluble vitamin involved in essential metabolic cycles, including the catalytic fixation of carbon dioxide in the biosynthesis of fatty acids, sugars, and α-amino acids .

Biological Potential of Indole Derivatives

Indole derivatives, which can be synthesized from “Methyl 2-amino-3-(3-methoxyphenyl)propanoate”, have shown diverse biological activities . These activities include antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .

Antiviral Activity

Specific indole derivatives synthesized from “Methyl 2-amino-3-(3-methoxyphenyl)propanoate” have shown inhibitory activity against influenza A and Coxsackie B4 virus .

DNA Cleaving Activity

Certain indole derivatives like tryptophan and tryptamine, which can be synthesized from “Methyl 2-amino-3-(3-methoxyphenyl)propanoate”, have been investigated for DNA cleaving activity .

Synthesis of 3-Oxo Derivatives

“Methyl 2-amino-3-(3-methoxyphenyl)propanoate” can be used in the synthesis of 3-oxo derivatives, such as methyl 2-amino-3-oxo-3-phenylpropanoate .

Synthesis of Thiosemicarbazide Derivatives

“Methyl 2-amino-3-(3-methoxyphenyl)propanoate” can be used in the synthesis of thiosemicarbazide derivatives, which have shown potent antiviral activities .

Safety and Hazards

The compound has been assigned the GHS05 and GHS07 pictograms, indicating that it can cause harm if swallowed (H302), cause skin irritation (H315), cause serious eye damage (H318), and may cause respiratory irritation (H335) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), washing thoroughly after handling (P264), not eating, drinking or smoking when using this product (P270), using only outdoors or in a well-ventilated area (P271), wearing protective gloves/protective clothing/eye protection/face protection (P280), and others .

properties

IUPAC Name

methyl 2-amino-3-(3-methoxyphenyl)propanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15NO3/c1-14-9-5-3-4-8(6-9)7-10(12)11(13)15-2/h3-6,10H,7,12H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ITTNEYHOTRRQRM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)CC(C(=O)OC)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

209.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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